

Metabolic Effects of NOMAC/E2: A Comparative Analysis with Other Oral Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the metabolic profile of Nomegestrol acetate/Estradiol (NOMAC/E2) in comparison to other commonly prescribed combined oral contraceptives (COCs).

The introduction of combined oral contraceptives containing hormones structurally identical to endogenous hormones, such as 17β -estradiol, represents a significant development in hormonal contraception. The combination of nomegestrol acetate (NOMAC), a highly selective progestin, and 17β -estradiol (E2) has been the subject of numerous studies evaluating its metabolic impact in comparison to traditional COCs containing ethinylestradiol (EE) and various progestins like levonorgestrel (LNG) and drospirenone (DRSP). This guide provides a comprehensive comparison of the metabolic effects of NOMAC/E2 with these other oral contraceptives, supported by experimental data and detailed methodologies.

Carbohydrate Metabolism

NOMAC/E2 has demonstrated a more favorable profile regarding carbohydrate metabolism compared to COCs containing LNG/EE. Studies indicate that NOMAC/E2 has a neutral effect on glucose tolerance and insulin sensitivity, whereas LNG/EE formulations have been associated with slight deteriorations in these parameters.

Comparative Data on Carbohydrate Metabolism



Parameter	NOMAC/E2 (2.5 mg/1.5 mg)	LNG/EE (150 μg/30 μg)	DRSP/EE (3 mg/30 µg)
Fasting Glucose	Negligible change[1] [2]	Slight increase[1]	No significant change[3]
Fasting Insulin	Negligible change[1] [2]	Significant increase[1]	No significant change[3]
Glucose AUC (OGTT)	Negligible change	Statistically significant increase	Data from direct comparative trials with NOMAC/E2 is limited.
Insulin AUC (OGTT)	Negligible change	Statistically significant increase	Data from direct comparative trials with NOMAC/E2 is limited.
HOMA-IR	No significant change	Increase	No significant change

Data compiled from multiple sources. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test (OGTT) is a standard procedure to assess how the body processes glucose. In the cited studies comparing NOMAC/E2 and LNG/EE, the following protocol was typically used:

- Patient Preparation: Participants were instructed to fast for at least 8 hours overnight. They
 were also advised to maintain a diet with at least 150 grams of carbohydrates per day for the
 three days preceding the test.
- Baseline Measurement: A fasting blood sample was collected to determine baseline glucose and insulin levels.
- Glucose Administration: Participants consumed a standardized glucose solution, typically containing 75 grams of glucose dissolved in water.



- Post-dosing Blood Draws: Blood samples were collected at timed intervals, commonly at 30, 60, 90, and 120 minutes after the glucose load, to measure glucose and insulin concentrations.
- Data Analysis: The area under the curve (AUC) for both glucose and insulin was calculated to assess the overall glycemic and insulinemic response.

Lipid Metabolism

The composition of a COC, particularly the type of progestin and estrogen, significantly influences its effect on the lipid profile. NOMAC/E2 has been shown to have a neutral effect on lipids, which is a notable advantage over some older formulations.

Comparative Data on Lipid Profile

Parameter	NOMAC/E2 (2.5 mg/1.5 mg)	LNG/EE (150 µg/30 µg)	DRSP/EE (3 mg/30 µg)
Total Cholesterol	Essentially unchanged[1][2]	No significant change[1]	Increase of approximately 12.8% has been reported in some studies.
HDL-C	Essentially unchanged[1][2]	Decrease[1][2]	Stable
LDL-C	Essentially unchanged[1][2]	Slight increase[1][2]	Increase of approximately 73.6% has been reported in some studies.
Triglycerides	Essentially unchanged[1][2]	Slight increase[1][2]	Significant increase has been reported in some studies.

HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol. Data compiled from multiple sources.

Experimental Protocol: Lipid Profile Analysis



Lipid profiles in the referenced clinical trials were determined from fasting blood samples. The following methodologies are standard for these analyses:

- Sample Collection: A fasting blood sample is collected via venipuncture into an appropriate tube (e.g., a serum separator tube).
- Sample Processing: The blood is centrifuged to separate the serum from the blood cells.
- Analysis: The serum is then analyzed using automated clinical chemistry analyzers. The principles of the assays are typically as follows:
 - Total Cholesterol: Enzymatic colorimetric methods.
 - Triglycerides: Enzymatic methods with glycerol phosphate oxidase.
 - HDL-Cholesterol: Homogeneous enzymatic assays after precipitation of other lipoproteins.
 - LDL-Cholesterol: Often calculated using the Friedewald formula (LDL = Total Cholesterol -HDL - (Triglycerides/5)), or measured directly using homogeneous assays.

Androgenicity

The androgenic activity of the progestin component of a COC can have metabolic implications. NOMAC is known for its anti-androgenic properties, which contributes to its favorable metabolic profile.

Comparative Data on Androgen-Sensitive Markers

Parameter	NOMAC/E2 (2.5	LNG/EE (150 μg/30	DRSP/EE (3 mg/30
	mg/1.5 mg)	μg)	µg)
SHBG	Significant increase[1] [2]	Lesser increase compared to NOMAC/E2[1][2]	Increase

SHBG: Sex Hormone-Binding Globulin. An increase in SHBG leads to a decrease in free androgens.

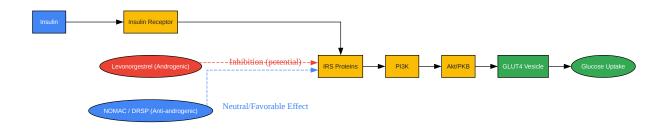


Signaling Pathways and Mechanisms of Action

The differential metabolic effects of these COCs can be attributed to the specific actions of their hormonal components on key metabolic signaling pathways.

Insulin Signaling Pathway

The insulin signaling pathway is crucial for glucose homeostasis. Estrogens and progestins can modulate this pathway at various points.



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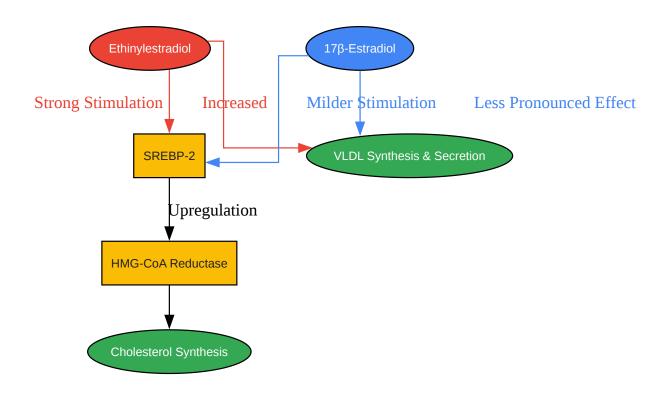
Caption: Insulin signaling pathway and points of influence by progestins.

Androgenic progestins like levonorgestrel may interfere with insulin receptor substrate (IRS) signaling, potentially leading to insulin resistance. In contrast, anti-androgenic progestins like nomegestrol acetate and drospirenone are thought to have a more neutral or even favorable effect on this pathway.

Hepatic Lipid Metabolism Pathway

The liver plays a central role in lipid metabolism, and this process is influenced by the hormonal components of COCs, particularly the estrogen.





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Caption: Hepatic lipid metabolism and the influence of estrogens.

Ethinylestradiol (EE) is known to have a more potent effect on hepatic metabolism compared to 17β-estradiol (E2). EE can stimulate the expression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor that upregulates genes involved in cholesterol synthesis, such as HMG-CoA reductase. This can lead to increased VLDL and triglyceride production. The less pronounced hepatic effect of E2 contributes to the more neutral lipid profile observed with NOMAC/E2.

Summary and Conclusion

The available evidence strongly suggests that the combined oral contraceptive containing nomegestrol acetate and 17β -estradiol (NOMAC/E2) has a more favorable metabolic profile compared to older formulations containing ethinylestradiol and more androgenic progestins like levonorgestrel. The neutral effects of NOMAC/E2 on carbohydrate metabolism and the lipid profile are significant advantages. These metabolic benefits are attributed to the use of an estradiol that is structurally identical to the endogenous hormone and a highly selective progestin with anti-androgenic properties. For researchers and drug development



professionals, these findings highlight the importance of the choice of both the estrogen and progestin components in minimizing the metabolic impact of hormonal contraception. Further head-to-head trials with robust metabolic endpoints will continue to refine our understanding of these differences.

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- To cite this document: BenchChem. [Metabolic Effects of NOMAC/E2: A Comparative Analysis with Other Oral Contraceptives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243247#comparing-metabolic-effects-of-nomac-e2-with-other-oral-contraceptives]

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